N-Cyclohexyl-4-[({3-[(4-methoxyphenyl)methyl]-3H-imidazo[4,5-C]pyridin-2-YL}sulfanyl)methyl]benzamide
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Overview
Description
- It contains a benzamide core, which is a common motif in pharmaceuticals and bioactive molecules.
- The compound’s substituents include a cyclohexyl group, a methoxyphenylmethyl group, and an imidazo[4,5-C]pyridine ring system.
N-Cyclohexyl-4-[({3-[(4-methoxyphenyl)methyl]-3H-imidazo[4,5-C]pyridin-2-YL}sulfanyl)methyl]benzamide: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes: One synthetic route involves Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction.
Reaction Conditions: The coupling typically occurs under mild conditions using palladium catalysts.
Industrial Production: While specific industrial methods may vary, the synthesis likely involves efficient and scalable processes to produce the compound.
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Boron-based reagents (e.g., boronic acids, boronate esters) are essential for Suzuki–Miyaura coupling.
Major Products: The major products depend on the specific reactions and functional groups involved.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for medicinal chemistry and ligand design.
Biology: It could serve as a potential bioactive agent, affecting cellular processes.
Medicine: Research may explore its pharmacological properties, such as anticancer or anti-inflammatory effects.
Industry: Applications in materials science or catalysis are possible.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., receptors, enzymes) via non-covalent interactions.
- Pathways involved may include signal transduction, metabolic pathways, or protein–protein interactions.
Comparison with Similar Compounds
Similar Compounds: Other benzamides, imidazo[4,5-C]pyridines, and sulfanyl-containing compounds.
Uniqueness: Highlight its distinct features, such as the cyclohexyl group and methoxyphenylmethyl substituent.
Remember that this compound’s detailed research and applications may vary, but this overview provides a starting point
Properties
CAS No. |
903166-20-1 |
---|---|
Molecular Formula |
C28H30N4O2S |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-cyclohexyl-4-[[3-[(4-methoxyphenyl)methyl]imidazo[4,5-c]pyridin-2-yl]sulfanylmethyl]benzamide |
InChI |
InChI=1S/C28H30N4O2S/c1-34-24-13-9-20(10-14-24)18-32-26-17-29-16-15-25(26)31-28(32)35-19-21-7-11-22(12-8-21)27(33)30-23-5-3-2-4-6-23/h7-17,23H,2-6,18-19H2,1H3,(H,30,33) |
InChI Key |
VUPFSOWAAISAGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=CN=C3)N=C2SCC4=CC=C(C=C4)C(=O)NC5CCCCC5 |
Origin of Product |
United States |
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